molecular formula C17H14FN3O3S B2538636 N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide CAS No. 1798513-67-3

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2538636
CAS No.: 1798513-67-3
M. Wt: 359.38
InChI Key: OIRWZAANDYMHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide is a small-molecule compound featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a cyclopropyl group, coupled with a 4-fluorophenoxy acetamide side chain. This structure combines heterocyclic and fluorinated aromatic motifs, which are common in pharmaceuticals for their metabolic stability and target-binding capabilities . Its crystallographic properties may be refined using SHELXL, a widely trusted program for small-molecule structural analysis .

Properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)23-9-14(22)19-17-13(7-8-25-17)16-20-15(21-24-16)10-1-2-10/h3-8,10H,1-2,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRWZAANDYMHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents. The final step often involves the coupling of the oxadiazole-thiophene intermediate with 4-fluorophenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and IC50 Values

The compound’s closest structural analogues include acetamide derivatives with heterocyclic substituents. provides IC50 data for compounds with similar frameworks:

IC50 Compound ID Key Structural Features Target
42 ± 1 nM N Triazolo[3,4-b][1,3,4]thiadiazole, phenyl CDK5/p25
30 ± 1 nM S Dichloroacetamide, triazolothiadiazole CDK5/p25
0.48 ± 0.02 nM Thiazole, benzylidenehydrazinyl Unspecified

Key Observations :

  • Electron-Withdrawing Groups: Compound S (30 nM IC50) incorporates dichloroacetamide, which enhances electrophilicity and target affinity compared to the non-halogenated compound N (42 nM IC50).
  • Heterocyclic Core: The 1,2,4-oxadiazole in the target compound contrasts with triazolothiadiazole in compounds N and S. Oxadiazoles are known for improved metabolic stability over thiadiazoles, which could reduce off-target toxicity .
Molecular Docking and Binding Affinity
Substituent Effects on Bioactivity
  • Fluorinated Aromatic Rings: The 4-fluorophenoxy group in the target compound mirrors structures in (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide). Fluorination typically enhances bioavailability and target selectivity via hydrophobic and electrostatic interactions .
  • Cyclopropyl vs. Phenyl : Replacing phenyl (as in compound N) with cyclopropyl in the oxadiazole ring may reduce steric hindrance, enabling tighter binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .

Biological Activity

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and as an antimicrobial agent. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique combination of a cyclopropyl group, an oxadiazole ring, and a thiophene moiety, which contribute to its biological properties. The molecular formula is C15H14FN3O2SC_{15}H_{14}FN_3O_2S, with a molecular weight of approximately 305.35 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the oxadiazole moiety plays a crucial role in its anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives similar to this compound have shown significant inhibitory effects against several cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CPC-30.80

These findings indicate that compounds with similar structural features can exhibit potent anticancer activity, suggesting that this compound may also possess similar efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its effectiveness compared to standard antibiotics is still under investigation.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Zhang et al. (2023) synthesized several oxadiazole derivatives and tested their activity against various cancer cell lines. The results showed that compounds with similar structures to this compound had IC50 values significantly lower than established chemotherapeutics, indicating a promising therapeutic potential .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound can effectively bind to key enzymes involved in tumor growth and metastasis. The binding affinity was found to be comparable to other known inhibitors, supporting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.